molecular formula C25H29N5O B2702183 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 923256-70-6

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B2702183
CAS RN: 923256-70-6
M. Wt: 415.541
InChI Key: IGRGPCSAYYRGFJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It’s a key component of several important biomolecules, including DNA and RNA . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperazine ring, both of which are heterocyclic structures. The compound also contains several functional groups, including an amide group and potentially multiple aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and make it relatively non-reactive. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study on the synthesis of derivatives similar to the compound of interest, specifically focusing on antiproliferative activity against human cancer cell lines, revealed that certain derivatives exhibited significant activity. Compounds were synthesized through nucleophilic substitution reactions and evaluated using the MTT assay method. Among these, several showed promising antiproliferative effects, particularly against cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Polyamides

Research into the synthesis of polyamides containing uracil and adenine derivatives, through reactions involving similar piperazine structures, has been conducted. These polyamides, characterized by molecular weights ranging approximately from 1000 to 5000, were found to be soluble in water, pointing to their potential application in biologically relevant materials (Hattori & Kinoshita, 1979).

Antimicrobial Activities

Thiazolidinone derivatives, incorporating pyrazine and piperazine rings, have been synthesized and evaluated for their antimicrobial properties. Novel series of these derivatives showed significant activity against a range of bacteria and fungi, suggesting their use as potent antimicrobial agents (Patel et al., 2012).

Anti-Hyperglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized, showing dual-action as hypoglycemic agents by activating both GK and PPARγ. These compounds, particularly those containing ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, demonstrated significant efficacy in decreasing glucose levels in normal mice, highlighting their potential in diabetes treatment (Song et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or other fields. Given its structural features, it could be of interest in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-17-5-7-22(8-6-17)27-23-16-20(4)26-25(28-23)30-11-9-29(10-12-30)24(31)21-14-18(2)13-19(3)15-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGPCSAYYRGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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